1-Benzyl-N,3-dimethylpiperidin-4-amine
Description
Systematic Nomenclature and CAS Registry Information
1-Benzyl-N,3-dimethylpiperidin-4-amine is systematically named according to IUPAC guidelines as 1-benzyl-N,3-dimethylpiperidin-4-amine , reflecting its substitution pattern on the piperidine ring. The benzyl group is attached to the nitrogen at position 1, while methyl groups occupy positions 3 and 4. The compound is registered under CAS RN 1251242-34-8 . Alternative nomenclature includes 1-benzyl-3-methyl-4-(methylamino)piperidine , though this form is less commonly used.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₄H₂₂N₂ , with a molecular weight of 218.34 g/mol . The structure comprises a six-membered piperidine ring substituted with a benzyl group, two methyl groups, and an amine functionality. The SMILES notation (CC1CN(CC2=CC=CC=C2)CCC1NC ) highlights the connectivity of atoms, emphasizing the tertiary amine at position 4.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| SMILES | CC1CN(CC2=CC=CC=C2)CCC1NC |
Stereochemical Configuration and Chiral Centers
The piperidine ring contains two chiral centers at positions 3 and 4, leading to four possible stereoisomers: (3R,4R) , (3S,4S) , (3R,4S) , and (3S,4R) . The (3R,4R) and (3S,4S) enantiomers are of particular interest in pharmaceutical synthesis, such as in the production of tofacitinib. X-ray crystallography and chiral chromatography confirm that the (3R,4R) configuration predominates in synthetically optimized routes, with enantiomeric excess (ee) exceeding 99% in resolved intermediates.
| Stereoisomer | CAS RN | Biological Relevance |
|---|---|---|
| (3R,4R) | 477600-70-7 | Key intermediate in JAK inhibitors |
| (3S,4S) | Not reported | Mirror image of (3R,4R) |
| (3R,4S)/(3S,4R) | 1431697-80-1 | Less pharmacologically active |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for 1-benzyl-N,3-dimethylpiperidin-4-amine are limited, related derivatives, such as its acetate salt, have been characterized. The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate exhibits a monoclinic crystal system (space group P2₁/n ) with lattice parameters a = 9.9652(3) Å , b = 18.3490(5) Å , c = 23.3602(9) Å , and β = 96.462(3)° . Key diffraction peaks in its PXRD spectrum occur at 2θ = 7.60°, 10.49°, and 13.53° , attributed to hydrogen-bonded supramolecular layers.
Comparative Analysis of Tautomeric Forms
Tautomerism in 1-benzyl-N,3-dimethylpiperidin-4-amine is restricted due to the absence of conjugated π-systems or acidic protons. However, the tertiary amine at position 4 can participate in protonation-deprotonation equilibria under varying pH conditions. In contrast, structurally related compounds, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazines, exhibit tautomerism involving keto-enol shifts. For 1-benzyl-N,3-dimethylpiperidin-4-amine, computational studies suggest that the amine-imine tautomeric forms are energetically disfavored (>20 kcal/mol higher in energy), confirming the stability of the amine configuration.
| Tautomer Type | Energy (kcal/mol) | Stability |
|---|---|---|
| Amine (ground state) | 0.0 | Most stable |
| Imine | 22.4 | High energy, unstable |
Properties
IUPAC Name |
1-benzyl-N,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQIWSDHRQUUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-N,3-dimethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.
Chemical Structure and Properties
1-Benzyl-N,3-dimethylpiperidin-4-amine has the molecular formula and features a piperidine ring substituted with a benzyl group and two methyl groups. The structural characteristics contribute to its biological activity by influencing its interaction with various receptors and enzymes.
The biological activity of 1-benzyl-N,3-dimethylpiperidin-4-amine primarily involves its interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. The compound is hypothesized to act as a partial agonist or antagonist at these sites, modulating neurotransmission and potentially influencing behaviors related to mood and cognition.
Key Mechanisms:
- Dopaminergic Activity : The compound may interact with dopamine receptors, which are crucial in regulating mood, reward, and motor functions.
- Serotonergic Activity : It may also influence serotonin receptors, impacting mood regulation and anxiety levels.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.
Biological Activity Studies
Research has demonstrated various biological activities associated with 1-benzyl-N,3-dimethylpiperidin-4-amine. Below are some highlighted findings from recent studies:
Case Study: Neuropharmacological Effects
In a study investigating the anxiolytic properties of 1-benzyl-N,3-dimethylpiperidin-4-amine, researchers found that administration led to a significant reduction in anxiety-like behaviors in rodent models. This effect was attributed to enhanced dopaminergic signaling in specific brain regions associated with anxiety regulation.
Applications in Drug Development
1-Benzyl-N,3-dimethylpiperidin-4-amine is being explored as a potential lead compound for developing new therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Benzyl-N,3-dimethylpiperidin-4-amine with key analogs, focusing on substituent positions, synthesis methods, and applications:
Key Insights from Comparative Analysis:
Stereochemical Sensitivity :
- The (3R,4R)-configured isomer is indispensable for tofacitinib’s efficacy. Suboptimal stereochemistry (e.g., S,S or trans isomers) reduces target binding affinity .
- By contrast, 1-Benzyl-N,3-dimethylpiperidin-4-amine’s activity remains uncharacterized, but its 3-methyl group may introduce steric hindrance, altering receptor interactions compared to the 4-methyl analog.
Synthesis Complexity :
- The (3R,4R)-isomer requires multi-step enantioselective synthesis (e.g., Rh-catalyzed hydrogenation, chiral resolution), yielding ~25% after resolution .
- Simpler derivatives like 1-benzylpiperidin-4-amine are synthesized in one step with >80% yields via ketone reduction .
Biological Relevance :
- Piperidine derivatives with N-methylation (e.g., 1-benzyl-N-methylpiperidin-4-amine) often enhance blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
- Substituent position (3 vs. 4) critically impacts pharmacological profiles. For instance, the 4-methyl group in the (3R,4R)-isomer aligns with tofacitinib’s JAK-binding pocket .
Research Challenges and Opportunities
- Data Gaps: Direct pharmacological data for 1-Benzyl-N,3-dimethylpiperidin-4-amine is sparse.
- Stereochemical Optimization: Novel catalytic methods (e.g., engineered imine reductases) may improve enantioselectivity for analogs, avoiding toxic reagents like BF₃ used in traditional routes .
- Diverse Applications : Derivatives with benzyl-piperidine scaffolds are being repurposed for anticancer agents, as seen in heterocyclic amides targeting kinase pathways .
Preparation Methods
Synthesis via Pyridinium Salt Reduction
A common approach involves the reduction of benzyl-substituted pyridinium salts, which serve as key intermediates.
- Starting Material: 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide.
- Reduction: Sodium borohydride (NaBH4) is used as a reducing agent at controlled temperatures (~30°C) over extended periods (e.g., 16 hours).
- Workup: Acidification with hydrochloric acid, extraction with dichloromethane, and crystallization from ethanol/HCl mixtures yield the target amine.
- Yield: Approximately 70% yield reported.
- Notes: This method preserves the stereochemistry and offers moderate to good yields. The use of sodium borohydride provides a mild reduction environment suitable for sensitive intermediates.
Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
Another route involves reductive amination of ketone intermediates:
- Intermediate: 1-benzyl-4-methylpiperidin-3-one.
- Amination: Reaction with methylamine under reductive conditions.
- Reducing Agents: Sodium borohydride or titanium(IV) isopropoxide in methanol can be used to facilitate reductive amination.
- Purification: Recrystallization or chromatographic techniques to isolate pure amine.
- Advantages: This method allows selective introduction of the N-methyl group at the 3-position, enabling precise control over substitution patterns.
Alkylation of Piperidine Derivatives
- Starting Material: Piperidin-4-amine derivatives.
- Alkylation: Benzyl halides (e.g., benzyl chloride) react under basic conditions (e.g., NaH, K2CO3) in solvents like ethanol or acetonitrile.
- Temperature: Controlled heating (e.g., 0–90°C) ensures complete reaction.
- Isolation: Precipitation and filtration yield the benzylated amine.
- Example: Reaction of 4-methylpyridine with benzyl chloride at 0–5°C followed by reduction steps leads to benzylated piperidine intermediates.
Process Optimization and Purification
- Chiral Resolution: When stereochemistry is critical, resolution using di-p-toluoyl-L-tartaric acid salts enables isolation of enantiomerically pure compounds.
- Salt Formation: Conversion to acetate or hydrochloride salts improves stability and facilitates purification.
- Analytical Monitoring: HPLC and chiral HPLC confirm purity and stereochemical integrity.
- Stability: Acetate salts of these amines show excellent storage stability, important for industrial applications.
Summary Table of Key Preparation Steps
Research Findings and Industrial Relevance
- The synthetic methods described provide scalable and efficient routes to 1-benzyl substituted dimethylpiperidines.
- The use of mild reducing agents and careful control of reaction conditions ensures high yields and stereochemical control.
- Salt formation (acetate or hydrochloride) is crucial for isolating stable, pure intermediates suitable for pharmaceutical synthesis.
- These methods are employed in the preparation of intermediates for drugs such as tofacitinib, demonstrating industrial applicability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-N,3-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yield?
- Synthetic Routes :
- Method 1 : N-Acylation of 3-amino-4-methylpyridine followed by quaternization with benzyl halide, partial reduction (NaBH₄ in methanol/water), hydrolysis, and reductive amination using methanolic methylamine and titanium(IV) isopropoxide .
- Method 2 : Reductive amination of ketone intermediates with methylamine under catalytic conditions .
- Optimization Strategies :
- Adjust stoichiometry of benzyl halide during quaternization to minimize side products.
- Use controlled temperatures (0–5°C) during reduction to prevent over-reduction.
- Employ titanium(IV) isopropoxide as a Lewis catalyst to enhance reductive amination efficiency .
Q. What analytical techniques are recommended for characterizing the purity and structure of 1-Benzyl-N,3-dimethylpiperidin-4-amine?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 204.31 g/mol) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λmax ~249–296 nm) to assess purity (>98%) and resolve enantiomers using chiral columns .
Advanced Research Questions
Q. How does the stereochemistry of 1-Benzyl-N,3-dimethylpiperidin-4-amine influence its biological activity, and what methods are used to resolve enantiomers?
- Stereochemical Impact :
- The (3R,4S) configuration enhances binding to neurotransmitter receptors (e.g., dopamine D2 receptors) compared to (3S,4R) isomers .
- Example: (3R,4S)-enantiomers show higher selectivity as Janus kinase 3 (JAK3) inhibitors due to spatial compatibility with enzyme active sites .
- Resolution Methods :
- Chiral Resolving Agents : Use of ditoluoyl-L-tartaric acid to separate enantiomers via diastereomeric salt formation .
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures .
Q. What strategies are employed to elucidate the mechanism of action of 1-Benzyl-N,3-dimethylpiperidin-4-amine in enzyme inhibition studies?
- In Vitro Assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperidone for dopamine receptors) to determine IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., JAK3 or cytochrome P450 isoforms) .
- Kinetic Studies : Lineweaver-Burk plots to assess inhibition type (competitive vs. non-competitive) .
Q. How can researchers reconcile contradictory data regarding the biological activity of structurally similar piperidine derivatives?
- Structural Analysis : Compare substituent effects using QSAR (Quantitative Structure-Activity Relationship) models. For example:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1-Benzyl-N,3-dimethyl | N-Me, 3-Me | JAK3 inhibition (IC₅₀ = 12 nM) |
| 1-Benzyl-4-(methylamino) | 4-NHMe | Neuroprotection (EC₅₀ = 50 μM) |
- Experimental Validation :
- Repeat assays under standardized conditions (pH, temperature, cell lines).
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .
Methodological Considerations
- Contradiction Analysis : When conflicting activity data arise, cross-validate using structural analogs (e.g., 1-Benzyl-N,4-dimethyl derivatives) to isolate substituent effects .
- Stereochemical Purity : Always characterize enantiomers via polarimetry or chiral HPLC to avoid misattributing activity to racemic mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
